6-Bromouracil

Description

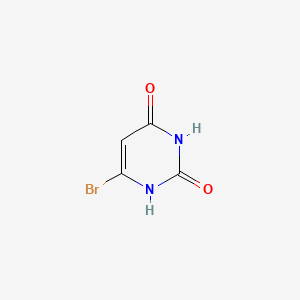

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJUVVITEPKZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195388 | |

| Record name | 6-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-93-6 | |

| Record name | 6-Bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7PKT8SBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Chemical Methodologies

Established Synthetic Routes and Reaction Mechanisms

The primary route to 6-bromouracil involves the direct bromination of uracil (B121893). This section explores the specifics of this reaction and the underlying mechanistic principles.

Bromination of Uracil and Pyrimidine (B1678525) Precursors

The synthesis of this compound is most commonly achieved through the electrophilic bromination of uracil. A prevalent method involves treating uracil with bromine in an aqueous solution, which can yield over 90% of the crystalline product. An alternative approach utilizes sodium bromide and sodium hypochlorite (B82951) as the brominating agents in an acidic aqueous medium. This method is noted for its mild reaction conditions, making it suitable for larger-scale production.

The reaction of N1-substituted uracils with bromine in water at a neutral pH leads to the formation of 5-bromo-6-hydroxy-5,6-dihydrouracils. researchgate.net However, uracil itself, when unsubstituted at the N1 position, reacts rapidly with bromine to sequentially form 5-bromouracil (B15302) and then 5,5-dibromo derivatives. rsc.org

Mechanistic Pathways of Halogenation and Regioselectivity

The halogenation of uracil is a subject of detailed mechanistic study. The reaction of uracil with molecular bromine in an aqueous medium at pH 7 has been identified as a second-order rapid reaction leading to the formation of a mono-bromo derivative. asianpubs.org Theoretical studies on the bromination of uracil by hypobromous acid (HBrO) have explored multiple reaction pathways, with the diketo form of bromouracil being the primary product, which aligns with experimental findings. nih.gov The most energetically favorable pathway involves the bromine and hydroxyl groups attacking opposite sides of the uracil ring. nih.gov

The regioselectivity of halogenation is a critical aspect. While the C5 position of uracil is generally more susceptible to electrophilic attack, the synthesis of this compound demonstrates that under specific conditions, bromination at the C6 position can be achieved. The reaction of 1,3-dimethyluracil (B184088) with bromine in aqueous acidic solutions initially forms an addition product which then undergoes slow acid-catalyzed dehydration to yield 5-bromo-1,3-dimethyluracil (B187752). rsc.org In contrast, uracils with a hydrogen at the N1 position undergo rapid bromination to form 5-bromouracil and subsequently 5,5-dibromo derivatives. rsc.org This rapid reaction can be suppressed in strong acid, suggesting a mechanism involving a transient N-bromo species. rsc.org

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of this compound to achieve high yield and purity is a key focus in laboratory settings. For instance, the industrial production methods often parallel the laboratory synthesis using sodium bromide and sodium hypochlorite but are fine-tuned for improved outcomes. A study on the visible light-induced bromination of uracil derivatives using N-bromosuccinimide (NBS) found that a minimum of 2.2 equivalents of NBS was necessary to maximize the yield. chemrxiv.org The choice of solvent also plays a crucial role, with acetonitrile (B52724) proving to be highly effective. chemrxiv.org

A scalable method for the bromination of uracil derivatives in a falling film looping photoreactor has been developed, demonstrating the potential for multigram scale synthesis with high efficiency. chemrxiv.orgnih.gov This method, which is catalyst and oxidant-free, utilizes visible light irradiation and NBS. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of bromouracil derivatives, a visible light-induced green synthesis protocol has been reported. chemrxiv.orgresearchgate.net This method employs N-bromosuccinimide (NBS) in the non-hazardous solvent acetonitrile, using cool white LEDs as the light source. chemrxiv.org This approach avoids the use of toxic reagents like molecular bromine and hazardous solvents such as carbon tetrachloride. nih.gov Another green approach involves using sodium bromide and sodium hypochlorite as brominating agents in water, which is an environmentally benign solvent. google.com This process is mild and allows for easy post-treatment, making it suitable for large-scale industrial production. google.com

Derivatization Strategies and Synthesis of Analogues

This compound serves as a versatile precursor for the synthesis of various uracil analogues. The bromine atom at the C6 position is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups.

Amination Reactions to Form 6-Aminouracil (B15529)

A significant derivatization of this compound is its conversion to 6-aminouracil through amination. researchgate.net This reaction is typically carried out using aqueous ammonia (B1221849). researchgate.net The resulting 6-aminouracil is a key intermediate in the synthesis of more complex heterocyclic systems, such as pyrimido[4,5-b]quinolones. researchgate.net The amino group at the 6-position enhances the nucleophilicity of the molecule, making it a valuable building block in medicinal chemistry.

| Reagent/Condition | Product | Reference |

| Aqueous Ammonia | 6-Aminouracil | , researchgate.net |

Nucleophilic Substitution Reactions at the C-6 Position

The C-6 position of the uracil ring in this compound is susceptible to nucleophilic attack, a reactivity profile that distinguishes it from its 5-bromo isomer. The bromine atom at the C-6 position acts as a leaving group, facilitating the introduction of a variety of functional groups through nucleophilic substitution reactions. This reactivity is fundamental to the role of this compound as a precursor in the synthesis of other uracil derivatives.

The reaction mechanism typically involves the attack of a nucleophile on the electrophilic C-6 carbon, leading to the displacement of the bromide ion. A range of nucleophiles can be employed in these reactions, leading to diverse products. For instance, reaction with ammonia can yield 6-aminouracil, while hydrolysis with reagents like sodium hydroxide (B78521) can replace the bromine with a hydroxyl group to form 6-hydroxyuracil, which exists in tautomeric equilibrium with uracil itself.

Research has shown that this compound is significantly more reactive towards nucleophilic substitution compared to 5-bromouracil. This difference in reactivity is crucial for designing selective modification strategies for the pyrimidine ring. The enhanced reactivity at the C-6 position allows for the synthesis of derivatives that might not be accessible through other routes.

Further studies have explored the reaction of 5-halogenouracil derivatives with carbanions generated from active methylene (B1212753) compounds. These reactions can proceed via an initial nucleophilic attack at the C-6 position, forming a C-6 adduct intermediate. mdpi.comnih.gov This pathway opens up possibilities for complex C-C bond formations at this position. The specific nature of the carbanion and the reaction conditions dictate the final product, which can include direct substitution products or more complex fused heterocyclic systems. mdpi.com

A plausible mechanism for these transformations involves the generation of a carbanion in a basic medium, which then attacks the electron-deficient C-6 carbon of the uracil ring. mdpi.comnih.gov The subsequent elimination of the bromide ion from the intermediate adduct yields the 6-substituted uracil derivative.

Table 1: Examples of Nucleophilic Substitution at the C-6 Position of Uracil Derivatives This table is interactive and can be sorted by clicking on the headers.

| Precursor | Nucleophile | Reagent/Conditions | Product | Citation |

|---|---|---|---|---|

| This compound | Ammonia (NH₃) | Aqueous ammonia | 6-Aminouracil | |

| This compound | Hydroxide (OH⁻) | Sodium hydroxide | Uracil (via 6-hydroxyuracil) | |

| 6-Chloro-2,4-dimethoxypyrimidine | Various Nucleophiles | S(RN)1 conditions, then hydrolysis | 6-Substituted Uracils | researchgate.net |

| 5-Halogenouracil derivatives | Active Methylene Compounds | Basic conditions | 6-Substituted Uracil derivatives | mdpi.comnih.gov |

Regioselective Synthesis of Substituted this compound Derivatives

The regioselective synthesis of substituted this compound derivatives is a key area of research, enabling the creation of molecules with specific structures and functions. Several advanced methodologies have been developed to control substitution patterns on the uracil ring.

One effective strategy involves the use of 5-halogenouracil derivatives and active methylene compounds under basic conditions. mdpi.com Depending on the nature of the carbanion generated from the active methylene compound, selective C-C bond formation can be directed to the C-6 position. For example, the reaction of 5-bromo-1,3-dimethyluracil with certain carbanions can lead to the formation of a 6-substituted product. mdpi.comnih.gov The mechanism is proposed to involve a nucleophilic attack at the C-6 position to form a C-6 adduct, followed by subsequent reaction steps. mdpi.com

Another powerful method for introducing alkyl groups at the C-6 position utilizes 6-cyanouridine (B14463896) as a starting material. The cyano group at C-6 can undergo nucleophilic substitution with alkyl Grignard reagents, catalyzed by zinc(II) chloride. acs.org This approach provides a regioselective route to 6-alkyluridines, demonstrating the utility of a nitrile as a leaving group in this context. acs.org

More complex C-6 substitutions, including aryl and alkynyl groups, have been achieved through the regiospecific ring-opening of thymidine (B127349) 5,6-epoxides. researchgate.net These epoxides, generated from the corresponding trans 5,6-bromohydrins, undergo ring-opening at the C-6 position when treated with organometallic nucleophiles. researchgate.net A broad range of organomagnesium, -zinc, -aluminum, or -boron reagents can be used, providing access to a wide variety of C-6 substituted thymidines. researchgate.net This method highlights an indirect but highly regioselective approach to functionalizing the C-6 position.

Furthermore, S(RN)1 (substitution nucleophilic radical chain) reactions offer a pathway to 6-substituted uracils. Starting from commercially available 6-chloro-2,4-dimethoxypyrimidine, reaction with various nucleophiles proceeds with good to excellent yields. researchgate.net A subsequent hydrolysis step under microwave irradiation efficiently converts the dimethoxypyrimidine derivatives into the desired 6-substituted uracils in short reaction times. researchgate.net This two-step, one-pot procedure is a versatile method for accessing a range of 6-substituted uracil compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. numberanalytics.commdpi.com In the context of 6-bromouracil, ¹H and ¹³C NMR spectroscopy are pivotal for confirming its structural integrity and understanding the electronic environment of its constituent atoms. numberanalytics.comnih.govslideshare.net

Studies have shown that in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the proton NMR spectrum of 5-bromouracil (B15302), a related compound, displays signals for the N(1)-H and N(3)-H protons at approximately 11.13 ppm and the C(6)-H proton in the range of 7.00-8.00 ppm. ajol.info For this compound, the chemical shifts would be expected to differ due to the change in the bromine atom's position. The ¹³C NMR spectrum provides information on the carbon framework, with the chemical shifts of each carbon atom being sensitive to its local electronic environment. udel.edulibretexts.org The presence of the electronegative bromine atom and the carbonyl groups significantly influences the chemical shifts of the adjacent carbon atoms.

Table 1: Representative ¹H NMR Data for a Substituted Uracil (B121893) (5-bromouracil in DMSO-d6)

| Proton | Chemical Shift (ppm) |

|---|---|

| N(1)-H | 11.13 |

| N(3)-H | ~11.21-11.45 |

| C(6)-H | ~7.83 |

Data is for 5-bromouracil and serves as a comparative reference. ajol.infochemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment. libretexts.org For this compound, characteristic IR absorption bands are expected for the N-H stretching vibrations, typically in the region of 3000-3500 cm⁻¹, and the C=O stretching vibrations, which are strong bands usually found between 1600 and 1750 cm⁻¹. researchgate.net The C-Br stretching vibration would also be present at a lower frequency.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. triprinceton.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show bands corresponding to N-H, C=O, and C-Br vibrations, as well as ring breathing modes of the pyrimidine (B1678525) core. ias.ac.inresearchgate.net For instance, in 5-bromouracil, a C-Br stretching vibration has been identified, and similar characteristic vibrations would be expected for the 6-bromo isomer. researchgate.net

Table 2: Selected Vibrational Frequencies (cm⁻¹) for a Substituted Uracil (5-bromouracil)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3360, ~3168 | - |

| C=O Stretch | ~1677, ~1617 | - |

| Ring Stretching | - | ~1210 |

| C-Br Stretch | - | ~560 |

| C-Br Bending | - | ~300 |

Data is for 5-bromouracil and serves as a comparative reference. ajol.inforesearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. bioglobax.comuni-muenchen.de This technique is used to study the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems. libretexts.org

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions within the pyrimidine ring. researchgate.net The position of the absorption maximum (λ_max) is sensitive to the solvent and the substitution pattern on the uracil ring. For example, a photoproduct of 5-bromouracil, a (6-4) adduct, exhibits a λ_max at 326 nm. nih.gov Computational and spectroscopic studies on 5-bromouracil in DNA have shown that local excitations of the bromouracil chromophore are key electronic transitions. acs.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgyoutube.com This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding. wikipedia.org

Crystal structure analyses of halogenated uracils, including 5-bromouracil, have revealed detailed information about their solid-state packing and intermolecular forces. nih.gov In the crystal structure of a deoxyoligonucleotide containing a 5-bromouracil-guanine mismatch, the BrU-G base pair adopts a wobble conformation with specific hydrogen bonds. researchgate.net Studies on 6-halouracils have shown that the crystal packing is determined by a combination of conventional hydrogen bonds and halogen bonds, where the halogen atom acts as an electrophilic region interacting with an electron-rich atom of a neighboring molecule. mdpi.com Specifically, in 6-halouracils, the urea (B33335) carbonyl oxygen O2 acts as a halogen bond acceptor. mdpi.com These interactions play a crucial role in the supramolecular architecture of the crystal. researchgate.net

Table 3: Crystallographic Data for a Related Halogenated Uracil (5-bromouracil)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.598(3) |

| b (Å) | 6.886(1) |

| c (Å) | 11.417(5) |

| β (°) | 123.93(3) |

Data is for 5-bromouracil. nih.gov

Mass Spectrometry in Elucidating Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Studies on related compounds like 5-bromouracil have shown characteristic fragmentation pathways, including the loss of a bromine atom, HNCO, and CO. maynoothuniversity.ieaip.org The fragmentation patterns of this compound would be expected to show some similarities to its 5-bromo isomer, but also differences that could be used to distinguish between them. For instance, the fragmentation of thymine (B56734) and 5-bromouracil has been found to proceed through similar dominant channels, indicating that the core ring cleavage is largely unaffected by the substituent at the 5-position. aip.org MS/MS experiments can further confirm proposed fragmentation pathways by analyzing the fragmentation of specific precursor ions. conicet.gov.ar

Table 4: Common Fragment Ions in the Mass Spectra of Halogenated Uracils

| Fragmentation Process | Resulting Ion/Neutral Loss |

|---|---|

| Halogen Loss | [M-X]⁺ (where X = Br) |

| Isocyanic Acid Loss | [M-HNCO]⁺ |

| Carbon Monoxide Loss | [M-CO]⁺ |

Based on fragmentation patterns of related halouracils. maynoothuniversity.ieaip.org

Mechanistic Investigations of 6 Bromouracil at the Molecular Level

DNA Incorporation and Mutagenic Mechanisms

6-Bromouracil exerts its mutagenic effects by being incorporated into DNA and subsequently causing errors during replication. smolecule.com This process is a direct consequence of the tautomeric behavior discussed previously.

This compound is recognized by DNA polymerases as an analog of thymine (B56734) and is incorporated into a new DNA strand opposite adenine (B156593). smolecule.com The mutagenic event occurs in subsequent rounds of replication. If the incorporated this compound molecule shifts from its common keto form to its rare enol tautomer, its hydrogen bonding pattern changes to resemble that of cytosine.

In this enol state, it can form a stable hydrogen-bonded pair with guanine (B1146940). smolecule.com This mispairing event creates a this compound:guanine (6-BrU:G) base pair within the DNA helix, a structure that is not recognized as an error by some proofreading mechanisms.

The formation of a 6-BrU:G mismatch is the critical step that leads to a permanent transition mutation. A transition is a point mutation that changes a purine-pyrimidine pair to a different purine-pyrimidine pair (i.e., A:T ↔ G:C). Foundational experiments demonstrated that this compound specifically induces such mutations. jircas.go.jp

The process unfolds over several cycles of DNA replication:

Incorporation: During replication, this compound (in its keto form) pairs with adenine (A), incorporating it into the new DNA strand opposite A.

Tautomeric Shift and Mispairing: In the next round of replication, the incorporated this compound may adopt its rare enol form at the moment the replication fork passes. It then incorrectly pairs with guanine (G), inserting G into the newest DNA strand.

Mutation Fixation: In a third round of replication, the strand containing the misincorporated guanine serves as a template. This guanine correctly pairs with cytosine (C).

The ultimate result is that a DNA duplex that originally contained an A:T base pair is converted into a G:C pair. This demonstrates a direct pathway by which this compound compromises DNA replication fidelity. smolecule.com

Table 3: Pathway of this compound Induced A:T → G:C Transition Mutation

This interactive table details the step-by-step mechanism of mutagenesis.

| Replication Round | Template Strand | New Strand Synthesis | Resulting Duplex | Status |

| Round 1 | ---A--- | DNA polymerase incorporates 6-BrU (keto). | ---A------BrU --- | Incorporation |

| Round 2 | ---BrU --- | Template BrU shifts to enol form and mispairs with Guanine (G). | ---BrU(enol) ------G--- | Mispairing |

| Round 3 | ---G--- | Template G correctly pairs with Cytosine (C). | ---G------C--- | Mutation Fixed |

While early research established that this compound induces specific transition mutations rather than random genetic damage, detailed analyses of its mutational hotspots are not as extensively documented as for its isomer, 5-bromouracil (B15302). jircas.go.jpbibliotekanauki.pl A mutational hotspot is a specific site in a gene or chromosome that is mutated with a much higher frequency than other sites.

The specificity of any chemical mutagen is generally influenced by several factors, including:

Local DNA Sequence: The bases flanking the site of incorporation can affect the stability of the mismatch and the likelihood of a tautomeric shift.

DNA Repair Efficiency: The ability of cellular machinery, such as the mismatch repair system, to recognize and correct the 6-BrU:G mispair before it becomes fixed can vary by sequence context. bibliotekanauki.pl

Replication Dynamics: The state of the DNA and the specific polymerase involved can also influence the probability of incorporation and mispairing at certain sites.

Although this compound is a known mutagen, further research is needed to fully characterize its sequence specificity and identify potential mutational hotspots in various genetic systems.

Role in Transition Mutations and DNA Replication Fidelity

Photochemical Reactivity and Photodissociation Pathways

The study of the photochemical behavior of this compound is crucial for understanding its role as a radiosensitizer and its potential to induce DNA damage upon exposure to ultraviolet (UV) light. The following sections delve into the intricate molecular processes that occur following photoexcitation.

Upon absorption of UV photons, this compound is promoted to an electronically excited state. The subsequent relaxation dynamics are remarkably fast, occurring on a femtosecond to picosecond timescale, and are critical in determining the ultimate photochemical outcome.

Recent studies using femtosecond transient absorption spectroscopy have provided significant insights into these ultrafast processes. For instance, upon excitation to the S2 state, 6-azauracil, a related compound, exhibits decay time constants of less than 0.3 picoseconds (ps), 5.2 ± 0.1 ps, and greater than 1000 ps in acetonitrile (B52724). nih.gov The initial sub-picosecond decay is attributed to internal conversion from the initially populated S2 state to the S1 state. nih.gov This is followed by intersystem crossing from the S1 state to the triplet T1 state in approximately 5.2 ps. nih.gov The long-lived component (>1000 ps) corresponds to the decay of the T1 state. nih.gov The rate of the S1 to T1 transition is sensitive to the solvent polarity, with faster decay observed in more polar solvents. nih.gov

In the case of 5-bromouracil (5-BrU), another positional isomer, time-resolved photoelectron spectroscopy has shown that upon photoexcitation to the first singlet excited state (¹ππ), the molecule undergoes ultrafast relaxation to lower-lying states. rsc.org This relaxation is accompanied by a spectral shift to higher electron binding energies. rsc.org The initial ¹ππ state decays with a lifetime of 77 femtoseconds (fs), leading to the formation of a lower-lying electronically excited state, which primarily relaxes back to the ground state. rsc.org Computational studies suggest this intermediate is the ¹πσ* excited state, which is accessed through a ¹ππ/¹πσ conical intersection. researchgate.net

It is noteworthy that for many nucleobases, the absorption of UV light leads to the formation of excited electronic states that predominantly deactivate back to the ground state within a few picoseconds, ensuring the photostability of DNA. researchgate.net However, the introduction of a bromine atom, as in this compound, can significantly alter these deactivation pathways.

Table 1: Excited-State Decay Dynamics of Uracil (B121893) Analogs

| Compound | Solvent | Excitation Wavelength (nm) | Decay Time Constants (ps) | Proposed Decay Pathway |

| 6-Azauracil | Acetonitrile | 264 | <0.3, 5.2 ± 0.1, >1000 | S2 → S1 (internal conversion), S1 → T1 (intersystem crossing), T1 decay |

| 5-Bromouracil | Aqueous | 266 (4.66 eV) | 0.077 (77 fs) | ¹ππ* → ¹πσ* → S0 |

A key photochemical reaction of brominated uracils is the cleavage of the carbon-bromine (C-Br) bond. This process can occur through both homolytic and heterolytic pathways, leading to the formation of highly reactive species.

Homolytic Cleavage: Upon UV irradiation, the C-Br bond can break homolytically, where each fragment retains one of the bonding electrons. This results in the formation of a uracilyl radical and a bromine atom. royalsocietypublishing.orgarxiv.orgresearchgate.net This process is considered a primary step in the photoinduced damage caused by bromouracils. royalsocietypublishing.org The uracilyl radical is a highly reactive species that can subsequently abstract a hydrogen atom from a neighboring molecule, such as a sugar moiety in the DNA backbone, to form uracil. royalsocietypublishing.orgoup.com This abstraction can lead to strand breaks and other forms of DNA damage. royalsocietypublishing.orgarxiv.org While energetically possible, the quantum yield for C-Br homolysis in aqueous solution is relatively low, reported to be less than ~5%. rsc.org For 5-bromouracil, the quantum yield for C-Br homolysis upon 254 nm irradiation has been determined to be 0.002. rsc.org

Heterolytic Cleavage: An alternative pathway involves an excited-state electron transfer from an adjacent nucleobase to the bromouracil, forming a radical anion. royalsocietypublishing.org This radical anion can then undergo dissociative electron attachment (DEA), where the C-Br bond cleaves heterolytically to produce a bromide ion (Br⁻) and the uracilyl radical. royalsocietypublishing.org This mechanism is particularly relevant in the context of DNA, where base stacking facilitates electron transfer. oup.com Studies on 5-bromouracil have shown that electron transfer from guanine, which has the lowest oxidation potential among the DNA bases, is a key step in this process. oup.com

The formation of the uracilyl radical is a critical event, as its subsequent reactions are responsible for the biological consequences of UV irradiation of bromouracil-substituted DNA. royalsocietypublishing.orgnih.gov

Table 2: C-Br Bond Cleavage Pathways

| Cleavage Type | Initiating Event | Products | Significance |

| Homolytic | Direct UV photoexcitation | Uracilyl radical + Bromine atom | Primary pathway for isolated bromouracil, leads to radical-mediated damage. |

| Heterolytic (DEA) | Excited-state electron transfer | Uracilyl radical + Bromide ion | Important in DNA, driven by electron transfer from neighboring bases. |

When incorporated into DNA, this compound can sensitize the molecule to UV radiation, leading to various forms of damage. The mechanisms of this photoinduced damage have been extensively studied in model systems, such as oligonucleotides.

One of the primary mechanisms involves the formation of the uracilyl radical, as discussed previously. This radical can abstract a hydrogen atom from the sugar-phosphate backbone of DNA, particularly from the C1' or C2' position of the deoxyribose sugar. oup.comnih.gov This hydrogen abstraction can lead to the formation of abasic sites and, ultimately, single-strand breaks. arxiv.orgnih.gov

Another important photoreaction is the formation of bipyrimidine-type adducts. nih.govacs.org In oligonucleotides containing both 5-bromouracil and uracil, irradiation with near-UV light can lead to the formation of a cyclobutane (B1203170) photodduct between the two bases. nih.govacs.org This intermediate can then undergo further photochemical and thermal transformations to yield stable 5,5'-bipyrimidine (B1595058) adducts. nih.govacs.org

Furthermore, photoinduced electron transfer between bromouracil and other DNA bases, particularly guanine, plays a crucial role in DNA damage. oup.commdpi.com The excited bromouracil acts as a strong electron acceptor, and upon receiving an electron, it can undergo dissociative electron attachment, leading to the formation of the uracilyl radical and subsequent DNA damage. oup.com The efficiency of this electron transfer is sequence-dependent, with certain sequences, such as 5′-(G/C)[A]n=1,2BrUBrU-3′, being identified as "hot spots" for photoreactions. oup.com

The incorporation of bromouracil into DNA can also lead to the formation of other photolesions, such as double-strand breaks and DNA-protein cross-links, highlighting the diverse and damaging effects of this photosensitizer. royalsocietypublishing.orgarxiv.org

C-Br Bond Cleavage and Uracilyl Radical Formation

Interactions with Metal Ions and Complex Formation

The interaction of this compound with metal ions is an area of significant interest due to the potential influence of metal coordination on the compound's chemical properties and biological activity.

Like other uracil derivatives, this compound possesses several potential coordination sites for metal ions, including the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic oxygen atoms. The specific coordination mode depends on various factors, including the nature of the metal ion, the pH of the medium, and the presence of other ligands.

Studies on the related compound 5-bromouracil have shown that it can coordinate to metal ions in a bidentate fashion, typically through one of the carbonyl oxygen atoms and the deprotonated N3 nitrogen atom. ajol.infouobaghdad.edu.iq This coordination is often accompanied by the transformation of the ligand from its keto form to the enol form upon complexation. ajol.info For instance, complexes of 5-bromouracil with Mn(II), Co(II), Ni(II), Cu(II), Cd(II), and Ag(I) have been synthesized and characterized, with the metal ions coordinating through the N3 and O4 atoms. uobaghdad.edu.iqmdpi.com

Theoretical studies on the interaction of halouracils with alkali metal ions (Li+, Na+, K+) have also been conducted. nih.gov These studies indicate that halogenation of uracil increases the affinity for alkali metal ion binding. nih.gov The metal ions are predicted to bind to the oxygen atoms of the uracil ring. nih.gov

While specific studies on the coordination chemistry of this compound are less common, it is expected to exhibit similar coordination behavior to 5-bromouracil, with the N1, N3, O2, and O4 atoms being the primary potential binding sites. The position of the bromine atom at C6 could sterically influence the preferred coordination geometry.

Table 3: Coordination of Metal Ions with Bromouracil

| Metal Ion | Ligand | Coordination Sites | Coordination Mode |

| Mn(II), Co(II), Ni(II), Cu(II), Cd(II), Ag(I) | 5-Bromouracil | N3, O4 | Bidentate |

| Li+, Na+, K+ | Halouracils | Oxygen atoms | Monodentate/Bidentate |

The coordination of metal ions to this compound can significantly alter its chemical reactivity and facilitate the formation of supramolecular structures.

Chemical Reactivity: Metal complexation can influence the electronic properties of the bromouracil ligand, thereby affecting its reactivity. For example, the coordination of a Lewis acidic metal ion to a carbonyl oxygen would increase the electrophilicity of the pyrimidine ring, potentially making it more susceptible to nucleophilic attack. Conversely, coordination to a deprotonated nitrogen atom could alter the pKa of the remaining N-H proton. Studies on uracil and its derivatives have shown that metal ion binding can play a role in tautomerization processes. acs.org For 5-bromouracil, it was found that metal ions and water molecules can cooperate to influence its stability and tautomeric equilibrium. acs.org

Supramolecular Assembly: The directional nature of metal-ligand coordination bonds makes metal complexes of this compound excellent building blocks for the construction of supramolecular architectures, such as coordination polymers and metal-organic frameworks. The ability of the ligand to bridge multiple metal centers through its different donor atoms can lead to the formation of one-, two-, or three-dimensional networks. The resulting supramolecular structures can exhibit interesting properties, such as porosity or catalytic activity, depending on their composition and topology. The presence of the bromine atom also introduces the possibility of halogen bonding as an additional non-covalent interaction to direct the self-assembly process.

Coordination Modes and Binding Sites

Comparative Reactivity with Positional Isomers (e.g., 5-Bromouracil)

The position of the bromine atom on the uracil ring fundamentally dictates the molecule's electronic properties, steric environment, and subsequent chemical behavior. The differing reactivity between this compound and its positional isomer, 5-bromouracil, provides a clear illustration of how a subtle structural change leads to distinct mechanistic pathways in various reactions.

Key Research Findings:

A primary distinction lies in their susceptibility to different types of chemical attack. The placement of the bromine atom at the 6-position, adjacent to a nitrogen atom, renders this compound significantly more reactive towards nucleophilic substitution compared to 5-bromouracil. In contrast, the bromine at the 5-position in 5-bromouracil makes the molecule more amenable to reactions like electrophilic metal coordination.

Nucleophilic Substitution: The C6 position of the uracil ring is inherently more electron-deficient than the C5 position, a property exacerbated by the presence of an electronegative halogen. Consequently, the C6-Br bond in this compound is a prime target for nucleophiles. Studies have shown that 6-halogenouracils readily undergo nucleophilic substitution reactions. mdpi.comsmolecule.com

The reactivity of 5-bromouracil towards nucleophiles is more complex. While direct substitution can occur, other pathways are also observed. For instance, reaction with the cyanide anion has been shown to induce a cine-substitution, yielding 6-cyanouracil derivatives. mdpi.com Furthermore, reactions with carbanions, such as those derived from diethyl malonate, can proceed via a Michael 1,4-addition to the C6 position, followed by an intramolecular SN2 reaction that displaces the bromine at the C5 position. mdpi.com This intricate mechanism highlights the unique reactivity imparted by the C5=C6 double bond in concert with the C5-bromo substituent.

Photochemical Reactivity: The photochemistry of 5-bromouracil is extensively studied, particularly in the context of its role as a DNA photosensitizer. royalsocietypublishing.orgjst.go.jp Upon ultraviolet (UV) irradiation, a key reaction is the homolytic cleavage of the C5-Br bond. royalsocietypublishing.org This photodissociation leads to the formation of a highly reactive uracilyl radical. royalsocietypublishing.orgjst.go.jp This radical species is responsible for subsequent DNA damage, such as strand breaks and DNA-protein cross-linking, by abstracting a hydrogen atom from a nearby molecule, like a sugar moiety in the DNA backbone. royalsocietypublishing.orgnih.gov The deactivation pathways for photoexcited 5-bromouracil are complex and can involve intersystem crossing to triplet states as well as direct dissociation from the singlet state. royalsocietypublishing.org

Tautomerism and Base-Pairing: The mutagenic properties of 5-bromouracil are strongly linked to its ability to exist in different tautomeric forms. royalsocietypublishing.orgwikipedia.org While the keto form is predominant and pairs with adenine (mimicking thymine), the enol and ionized forms are complementary to guanine. wikipedia.orgresearchgate.net The frequent interchange between these tautomers can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. smolecule.comwikipedia.orgnih.gov This behavior is influenced by the electron-withdrawing nature of the bromine atom, which affects the acidity of the ring protons and stabilizes the enol tautomer. rsc.org While this compound also exhibits tautomerism, its biological implications regarding base-pairing fidelity are distinct from the well-characterized mutagenic pathway of 5-bromouracil. smolecule.com

Comparative Reactivity Summary

| Feature | This compound | 5-Bromouracil |

| Primary Reactivity | More reactive toward nucleophilic substitution. | Favors electrophilic metal coordination; undergoes complex nucleophilic reactions. mdpi.com |

| Nucleophilic Attack | The C6 position is the primary site for direct substitution. mdpi.comsmolecule.com | Can lead to direct substitution, cine-substitution, or Michael addition-elimination sequences. mdpi.com |

| Photochemistry | Less characterized in comparison. | Well-documented C-Br bond cleavage upon UV exposure, forming a uracilyl radical. royalsocietypublishing.orgjst.go.jp |

| Biological Mechanism | Acts as a mutagen, inducing point mutations through base substitution. smolecule.com | Induces transition mutations via tautomeric mispairing with guanine. wikipedia.orgnih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 6-bromouracil, which dictate its reactivity and interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgua.pt DFT calculations have been applied to this compound and related halogenated uracils to explore their structural and reactivity relationships. researchgate.net By solving the Kohn-Sham equations, DFT can provide accurate information on molecular orbital energies, geometric parameters, and electronic properties, which are crucial for understanding structure-activity relationships. mdpi.com

Theoretical reactivity indices derived from DFT, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), serve as powerful tools for the semi-quantitative study of organic reactivity. nih.gov For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate nucleophilic and electrophilic sites within the molecule, respectively. acs.org In uracil (B121893) derivatives, the HOMO is often located over the oxygen and carbon atoms, suggesting these sites are prone to electrophilic attack, while the LUMO is typically found over the nitrogen and other carbon atoms, indicating sites for nucleophilic attack. acs.org

Studies on halogenated guanine-cytosine (G-C) peptide nucleic acid (PNA) base pairs using the B3LYP/6-311++G** level of theory have shown that halogen substitution can enhance the reactivity of these systems. researchgate.net DFT has also been employed to study one-electron oxidized radicals of DNA/RNA bases, revealing that while most form π-radicals, some analogs like one-electron reduced 5-bromouracil (B15302) can form more reactive σ-radicals. nih.govresearcher.life

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Halogenated Uracils

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G | Structural and reactivity analysis of halogenated G-C PNA base pairs. | researchgate.net |

| B3LYP | 6-31++G | Optimization of π- and σ-radicals of DNA/RNA bases. | nih.gov |

| B3LYP / M06-2X | Not specified | Analysis of hydration effects on tautomeric forms of 5-bromouracil. | tandfonline.com |

| B3LYP | 6-31+G(d,p) | Study of uracil derivatives' reactivity with Br₂ in various solvents. | acs.org |

Ab Initio Methods for Tautomer Stability and Interaction Energies

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining the relative stabilities of different tautomeric forms of this compound and their interaction energies with other molecules. The mutagenic potential of this compound is often attributed to its ability to exist in tautomeric forms that can mispair with guanine (B1146940) during DNA replication.

Theoretical studies have investigated the tautomerism of uracil and 5-bromouracil (a positional isomer of this compound) using methods like Hartree-Fock (HF) and DFT (B3LYP). nih.gov These calculations help establish the relative stability of different tautomers. nih.gov For 5-bromouracil, it has been shown that the likelihood of tautomerization to the enol form is significantly higher than for uracil, and this enol form (BrU*) preferentially pairs with guanine. nih.gov

The interaction with water molecules can also influence tautomeric equilibrium. Studies on 5-bromouracil have shown that in clusters with more than 20 water molecules, the "mutagenic" 2-hydroxy-4-oxo enol tautomer is favored over the canonical keto form. tandfonline.com The effect of the bromine atom on the stability of Watson-Crick base pairs has also been analyzed, with calculations showing that the bromine atom can destabilize its base pair. tandfonline.com However, other correlated ab initio studies on 5-bromouracil have concluded that the canonical keto form is preferred in the gas phase, microhydrated environments, and in bulk water, challenging the tautomeric model of its mutagenicity. acs.orgcapes.gov.br

Table 2: Relative Stability of 5-Bromouracil Tautomers in Different Environments

| Environment | Most Stable Tautomer | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Gas Phase | Canonical Keto | Correlated ab initio | The canonical keto form is the most stable. | capes.gov.br |

| Microhydrated (1 H₂O) | Canonical Keto | Correlated ab initio | The canonical keto form remains the most stable. | capes.gov.br |

| Bulk Water (SCRF) | Canonical Keto | Correlated ab initio | The canonical keto form is still preferred. | capes.gov.br |

| Water Cluster (>20 H₂O) | Enol (2-hydroxy-4-oxo) | B3LYP / M06-2X | The enol form becomes favored in large water clusters. | tandfonline.com |

Multireference Methods for Excited-State Dynamics and Photochemistry

The photochemistry of this compound, particularly its behavior upon UV irradiation, is of significant interest due to its role as a photosensitizer. Multireference (MR) methods are essential for describing the electronic structure and dynamics of excited states, especially in cases where single-reference methods like DFT fail. barbatti.org

Upon UV irradiation, 5-bromouracil (5-BrU) can undergo several deactivation processes, including relaxation back to the ground state, intersystem crossing (ISC) to the triplet manifold, and C-Br bond photodissociation. royalsocietypublishing.orgnih.gov Accurate quantum chemistry calculations, such as multi-state complete active space second-order perturbation theory (MS-CASPT2), and non-adiabatic dynamics simulations are employed to investigate these pathways. royalsocietypublishing.orgnih.gov

For 5-BrU, it has been proposed that after excitation to the bright ππ* state, the main deactivation pathway in the gas phase is relaxation back to the ground state. royalsocietypublishing.orgnih.gov Multi-reference configuration interaction with single excitations (MRCIS) has been used in surface hopping simulations to study the ultrafast ISC dynamics, which primarily involve the ¹nₒπ* and ³ππ* states. royalsocietypublishing.orgnih.gov These advanced computational methods are critical for understanding the complex photophysical and photochemical processes that occur in halogenated uracils. researchgate.net

Table 3: Computational Methods for Excited-State Dynamics of Bromouracil

| Method | Application | Key Insight | Reference |

|---|---|---|---|

| MS-CASPT2 | Optimization of excited-state minima and crossing points. | Identifies ground-state relaxation as the predominant deactivation pathway in the gas phase for 5-BrU. | royalsocietypublishing.orgnih.gov |

| MRCIS | Surface hopping simulations of intersystem crossing (ISC). | Computes the ultrafast ISC dynamics, highlighting the role of ¹nₒπ* and ³ππ* states. | royalsocietypublishing.orgnih.gov |

| ADC(2) | Assessment of suitability for excited-state dynamics simulations. | Used for optimizations and to generate potential energy scans. | royalsocietypublishing.org |

| TD-DFT | Calculation of vertical excitation energies. | Predicts the relative energies of excited states in different environments. | rsc.org |

Molecular Dynamics Simulations of this compound in Biological Systems

MD simulations can be used to study the structural and dynamic properties of DNA helices containing modified bases. researchgate.net For example, long-timescale MD simulations have been used to investigate the impact of base modifications on the structure and dynamics of DNA. researchgate.net These simulations can reveal how the presence of a bulky bromine atom affects the local conformation of the DNA, including parameters like helix twist and base-pair geometry. researchgate.net Furthermore, MD can be employed to study the formation of protein-DNA complexes and how modifications to the DNA, such as the introduction of a brominated base, might alter these interactions. pg.edu.pl

In Silico Studies of Molecular Recognition and Interactions

In silico studies, encompassing a range of computational techniques, are invaluable for exploring how this compound is recognized by and interacts with biological macromolecules.

Base Pairing Thermodynamics and Kinetics

The thermodynamics and kinetics of base pairing involving this compound are central to its biological effects. Computational methods can quantify the stability and geometry of base pairs formed by this compound.

Studies on the positional isomer 5-bromouracil have shown that its enol tautomer (BrU) tends to pair more readily with guanine than the enol form of uracil. nih.gov Ab initio calculations have been used to investigate the proton transfer processes within these base pairs. nih.gov For the G-BrU pair, a bidirectional barrier-free proton transfer is observed, which sustains the base mismatch, providing a potential mechanism for its mutagenicity. nih.gov

The insertion of a bromine atom into a uracil-adenosine pair has been shown to destabilize the base pair. tandfonline.com Computational studies can also model the geometry of these pairs, for instance, showing that a 5-bromouracil-guanine pair can adopt a wobble geometry at physiological pH, which can transition to an ionized Watson-Crick geometry at higher pH. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) approaches can be used to model base pairs within the larger DNA environment, showing how the DNA context influences the strength of the hydrogen bonds. researchgate.net The stability of non-canonical base pairs, including those involving halogenated uracils, is a subject of ongoing research, with computational studies providing key insights into the hydrogen bonding patterns and energies that govern these interactions. iiit.ac.in

Halogen Bonding and Non-Covalent Interactions in Molecular Assemblies

Computational and theoretical studies have provided significant insights into the nature and role of halogen bonds and other non-covalent interactions in the molecular assemblies of this compound and related halouracils. These interactions are crucial in dictating the crystal packing and supramolecular architecture of these compounds.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) such as a lone pair on an oxygen or nitrogen atom. wikipedia.orgacs.org The strength and directionality of halogen bonds make them a key tool in crystal engineering. wikipedia.org The propensity for a halogen to form these bonds follows the trend I > Br > Cl > F. wikipedia.org

X-ray diffraction studies on 6-halouracils have revealed the specific geometry of these interactions. Although a crystal structure for pure this compound is not detailed in the reviewed literature, analysis of the isostructural crystals of 6-chlorouracil (B25721) (6ClUra) and 6-iodouracil (B1202057) (6IUra) provides a reliable model for its behavior. mdpi.com In these structures, the primary supramolecular motif is a centrosymmetric dimer formed via N3–H···O2 hydrogen bonds. These dimers are then interconnected into layered structures through C–X···O1 (where X is the halogen) halogen bonds. mdpi.com This indicates a cooperative interplay between hydrogen and halogen bonding, where the halogen bond acceptor is the C(O1) carbonyl oxygen, which is not involved in the primary hydrogen bonding network. mdpi.com

The halogen bonds observed in these 6-halouracil crystals are classified as weak to moderate, based on the ratio of the interaction distance to the sum of the van der Waals radii of the participating atoms (RXB). mdpi.com The strongest interaction was noted in the 6-iodouracil structure, which showed the greatest reduction (13%) in the sum of the van der Waals radii for the contact atoms. mdpi.com

Table 1: Halogen Bond Geometries in 6-Halouracil Crystal Structures Data sourced from a study on isostructural 6-halouracils, providing a model for this compound interactions. mdpi.com

| Compound | Interaction | X···O Distance (Å) | C–X···O Angle (°) | RXB Ratio* |

|---|---|---|---|---|

| 6-Chlorouracil | C6–Cl···O1 | 3.04 | 166 | 0.92 |

| 6-Iodouracil | C6–I···O1 | 3.06 | 169 | 0.87 |

RXB is the ratio between the observed X···O distance and the sum of the van der Waals radii of the halogen and oxygen atoms. Values less than 1 indicate an attractive interaction.

Theoretical calculations have further quantified the energetic contributions of these non-covalent interactions. For instance, computational studies on brominated nucleobases have calculated the interaction energies of various assemblies. A study on a noncanonical base pair involving a brominated uracil derivative identified a significant halogen bond between the bromine atom and a nitrogen atom (Br···N). mdpi.com This interaction was characterized by a short intermolecular distance and a notable energetic contribution to the stability of the pair. mdpi.com In a separate system designed to directly compete a bromine halogen bond against a classic hydrogen bond, the halogen bond was found to be energetically competitive, with an estimated energy difference of approximately 2 kcal/mol in favor of the halogen bond in that specific biological context. pnas.org

Table 2: Computed Interaction Energies for Halogen Bonds in Brominated Uracil Systems This table presents data from computational studies on various brominated uracil models to illustrate the typical strength of these non-covalent interactions.

| System/Model | Interaction Type | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Dimeric model of brominated thymine (B56734) and guanine | Br···N Halogen Bond | -2.2 | mdpi.com |

| Stacked 5-bromouracil/uracil dimer (gas phase) | Stacking Interaction | -10.7 | epa.govresearchgate.net |

| DNA Holliday Junction | Br···O Halogen Bond vs. N–H···O- Hydrogen Bond | ~2.0 (Energy difference favoring XB) | pnas.org |

Applications As a Research Tool and Model System

Probing DNA Replication and Repair Mechanisms in Mutagenesis Studies

6-Bromouracil is instrumental in the study of DNA replication and repair due to its mutagenic nature. As an analog of thymine (B56734), it can be incorporated into DNA during replication. ebsco.comnih.gov However, unlike thymine, this compound has a higher propensity to undergo a structural change called tautomerization. ebsco.com In its common keto form, it pairs with adenine (B156593), similar to thymine. youtube.com But in its rarer enol form, it preferentially pairs with guanine (B1146940). ebsco.comyoutube.com This mispairing leads to a transition mutation, where an adenine-thymine (A-T) base pair is replaced by a guanine-cytosine (G-C) pair after subsequent rounds of replication. ebsco.com

This predictable mutagenic activity allows researchers to induce specific types of mutations and then study the cellular mechanisms that are activated to repair the damaged DNA. smolecule.com By observing how cells respond to the presence of this compound-induced lesions, scientists can elucidate the intricate pathways of DNA repair, including base excision repair and mismatch repair. The incorporation of this compound can also lead to the formation of DNA adducts and other lesions, which can stall replication forks, providing a model to study post-replication repair (PRR) mechanisms that cells use to tolerate and repair such damage. plos.org

Investigating Genetic Stability and Mutagenesis Pathways in Experimental Models

The ability of this compound to induce mutations makes it a valuable tool for investigating genetic stability and the pathways of mutagenesis in various experimental models, from bacteria to mammalian cells. youtube.com By exposing organisms or cell cultures to this compound, researchers can increase the frequency of mutations and study the resulting phenotypic changes. youtube.com This approach has been historically significant in understanding fundamental genetic processes. For instance, early experiments with bacteriophages and E. coli demonstrated a concentration-dependent mutagenic effect of 5-bromouracil (B15302) (a related compound), which was crucial in establishing the mechanisms of base analog mutagenesis. youtube.com

These studies often involve comparing the mutation rates and spectra in wild-type organisms versus those with deficiencies in specific DNA repair genes. This allows for the dissection of the roles of different repair pathways in maintaining genome integrity and preventing mutations. The use of this compound in such experimental systems helps to identify genes and proteins involved in DNA repair and to understand how their dysfunction can lead to increased mutation rates and genetic instability, which are hallmarks of many diseases, including cancer. frontiersin.org

Applications in Nucleic Acid Chemistry and Molecular Biology Research

In the fields of nucleic acid chemistry and molecular biology, this compound serves as a versatile research tool beyond its mutagenic properties. Its photoreactive nature makes it useful as a probe for studying DNA-protein interactions and the structure of nucleic acids. oup.com Upon photoirradiation, this compound-substituted DNA can generate reactive uracil-5-yl radicals, which can be used to map the points of contact between DNA and proteins. oup.com

Furthermore, the bromine atom at the 6-position can be replaced through nucleophilic substitution reactions, allowing for the site-specific introduction of other functional groups or labels into a DNA or RNA strand. This chemical reactivity is exploited to create modified nucleic acids with specific properties for various research applications, including the study of nucleic acid structure, dynamics, and function. The ability to label newly synthesized DNA with this compound (or its deoxyriboside derivative) also allows for the visualization and tracking of DNA replication in real-time. smolecule.com

Utilization in Synthetic Chemistry as a Key Intermediate for Heterocyclic Compounds

This compound is a valuable precursor in synthetic organic chemistry, particularly for the synthesis of a variety of heterocyclic compounds. chim.it Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net

The bromine atom in this compound can be readily displaced by various nucleophiles, making it a key intermediate for creating a range of substituted uracil (B121893) derivatives. For example, it can be converted to 6-aminouracil (B15529) through amination. These derivatives can then serve as building blocks for the synthesis of more complex fused heterocyclic systems, such as pyrimidodiazepines. The reactivity of the bromine atom allows for its use in various coupling reactions, expanding the repertoire of accessible heterocyclic structures. kuleuven.be This versatility makes this compound an important starting material for the discovery and development of new compounds with potential therapeutic applications.

Development of Radiosensitization Mechanisms for Investigational Therapies

This compound and its derivatives have been investigated for their potential as radiosensitizers in cancer therapy. rsc.orgchemrxiv.org Radiosensitizers are compounds that make tumor cells more susceptible to the damaging effects of radiation therapy. researchgate.net The incorporation of this compound into the DNA of cancer cells in place of thymine is a key aspect of this application. allenpress.com The presence of the heavy bromine atom in the DNA increases the absorption of X-rays and enhances the generation of damaging radicals upon irradiation. researchgate.netallenpress.com

One of the proposed mechanisms for radiosensitization involves dissociative electron attachment (DEA). rsc.org Low-energy electrons, which are abundantly produced during radiotherapy, can be captured by the brominated base, leading to the dissociation of the carbon-bromine bond and the formation of a highly reactive uracil-yl radical. allenpress.com This radical can then induce further damage to the DNA, such as strand breaks, ultimately leading to cell death. allenpress.com Research in this area aims to understand the detailed photochemical and radical-induced processes to develop more effective and targeted radiosensitizing agents for investigational cancer therapies. rsc.orgchemrxiv.org

Mechanistic Studies of Viral Replication Inhibition by Nucleobase Analogues

The ability of this compound to act as a base analog has also been explored in the context of inhibiting viral replication. youtube.com Viruses rely on the host cell's machinery to replicate their genetic material. mdpi.com Nucleobase analogs like this compound can interfere with this process. kuleuven.benih.gov

When incorporated into the viral genome, this compound can induce mutations that lead to the production of non-functional viral proteins or interfere with the proper assembly of new virus particles. youtube.com This can reduce the fitness and replication efficiency of the virus. youtube.com Early studies with bacteriophages showed that the incorporation of a related compound, 5-bromouracil, into the viral genome led to a decrease in the functionality of the phages. youtube.com While no specific antiviral drugs based on this compound are currently marketed, the mechanistic insights gained from studying its effects on viral replication contribute to the broader understanding of how nucleobase analogs can be used as antiviral agents. youtube.comexpasy.org This knowledge is valuable for the development of new broad-spectrum antiviral therapies that target the highly conserved process of viral genome synthesis. nih.gov

Future Directions and Emerging Research Areas

Advanced Methodologies for Investigating 6-Bromouracil Dynamics in Complex Systems

Understanding the behavior of this compound within biological systems, such as DNA, necessitates the use of sophisticated analytical techniques capable of capturing fleeting molecular events. The future of this research will increasingly rely on a combination of advanced spectroscopic and computational methods.

Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption (TA) spectroscopy and time-resolved photoelectron spectroscopy (TRPES) are crucial for mapping the ultrafast photo-relaxation dynamics of this compound and its derivatives. rsc.orgchemrxiv.org Studies have used these methods to follow the energy dissipation pathways of the molecule after UV excitation, revealing rapid relaxation from the initially excited ¹ππ* state to lower-lying states and eventual return to the ground state. rsc.orgchemrxiv.orgresearchgate.net Extreme ultraviolet (XUV) probes, in particular, allow for the differentiation and tracking of intermediate states involved in these relaxation dynamics. rsc.org

Advanced Computational Chemistry: The complexity of the electronic states of this compound requires high-level quantum chemistry calculations to unravel its photophysics. Methods such as multi-state complete active space second-order perturbation theory (MS-CASPT2) and non-adiabatic dynamics simulations are employed to investigate the deactivation pathways following UV irradiation. royalsocietypublishing.orgnih.gov These computational studies help to predict and explain the outcomes of experimental observations, detailing potential pathways such as relaxation to the ground state, intersystem crossing to triplet states, and photodissociation of the C-Br bond. royalsocietypublishing.org

High-Resolution Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy continues to be a powerful tool for elucidating the structural and dynamic properties of this compound when incorporated into DNA. It provides insights into base pair opening kinetics and the local conformational changes induced by the halogenated base. researchgate.net

These advanced methodologies provide a molecular-level view of this compound's interactions, which is fundamental to understanding its mutagenic effects and designing new applications.

Exploration of Novel this compound Derivatives for Enhanced Research Applications

This compound serves as a versatile precursor for the synthesis of a wide array of derivatives with tailored properties for specific research and therapeutic applications.

Therapeutic Agents: Researchers are actively exploring derivatives of this compound for various medicinal purposes. For instance, some derivatives have been synthesized and investigated as potential antagonists for P2Y(12) receptors, which are important targets in antiplatelet therapy. researchgate.net The ability of brominated uracils to be incorporated into DNA makes their derivatives interesting candidates for cancer treatment, where they can selectively induce mutations in rapidly dividing tumor cells. smolecule.com

Antimicrobial Compounds: Metal complexes of 5-bromouracil (B15302) have demonstrated significant antimicrobial activity against various bacterial strains, often showing greater potency than the parent ligand. ajol.info Future research will likely expand to include this compound-metal complexes, exploring their potential as a new class of antibacterial agents.

Chemical Synthesis Scaffolds: Beyond direct therapeutic use, this compound is a valuable building block in organic synthesis. It has been used as a key intermediate in the synthesis of other complex heterocyclic molecules, such as caffeine. smolecule.com The reactivity of the bromine atom allows for its substitution, enabling the creation of a diverse library of uracil (B121893) derivatives for various chemical and biological studies. rsc.org

The development of these novel derivatives, summarized in the table below, highlights the chemical versatility of this compound.

| Derivative Class | Potential Application | Research Focus |

| P2Y(12) Receptor Antagonists | Antiplatelet Therapy | Development of new non-nucleosidic leads for cardiovascular disease. researchgate.net |

| Metal Complexes | Antimicrobial Agents | Synthesis and testing of complexes with ions like Mn(II), Co(II), Ni(II), Cu(II) for antibacterial activity. ajol.info |

| Substituted Uracils | Anticancer Research | Use as mutagens to selectively target and disrupt DNA replication in cancer cells. smolecule.com |

| Synthetic Intermediates | Organic Synthesis | Utilized as a starting material for the construction of other complex heterocyclic compounds. smolecule.com |

Interdisciplinary Approaches in this compound Research (e.g., merging chemical, biological, and computational sciences)

Progress in understanding and utilizing this compound is increasingly driven by interdisciplinary research that integrates chemical synthesis, biological evaluation, and computational modeling.

Chem-Bio-Comp Synergy: A typical research cycle involves the chemical synthesis of novel this compound derivatives. smolecule.com These new compounds are then subjected to biological assays to evaluate their activity, for example, as enzyme inhibitors, receptor antagonists, or antimicrobial agents. researchgate.netajol.info Concurrently, computational models are used to predict the interactions of these derivatives with their biological targets, such as DNA or proteins. royalsocietypublishing.orgnih.govoup.com This synergy allows for a rational design approach, where computational insights guide the synthesis of more effective and specific molecules. For example, computational modeling helps to understand how halogenation can enhance the hydrogen bonding of adjacent base pairs in triplex-forming peptide nucleic acids (PNAs). oup.com

Probing Biological Mechanisms: The combination of these fields is essential for elucidating complex biological mechanisms. This compound's role as a mutagen is studied by incorporating it into DNA (a biological system), observing the resulting mutations, and using computational chemistry to explain the altered base-pairing properties that lead to these errors. This integrated approach provides a more complete picture than any single discipline could achieve alone.

Unresolved Questions and Future Research Trajectories in Halogenated Nucleobase Chemistry and Biology

Despite significant progress, several key questions and challenges remain in the field of halogenated nucleobases, which will direct future research efforts.

Mechanism of DNA Repair: While it is known that halogenated uracils can induce DNA damage, the precise mechanisms by which cells repair this damage are not fully understood. Future research needs to unravel the specific pathways, such as base excision repair, that recognize and remove these modified bases and how these processes can be modulated for therapeutic benefit. asm.orgnih.gov

The Role of Halogen Bonding: The influence of the halogen atom extends beyond simple steric or electronic effects. Halogen bonds—a type of non-covalent interaction—can play a significant role in the structure and recognition of DNA. nih.govresearchgate.net A major future trajectory is to fully characterize the impact of halogen bonding on DNA stability, protein-DNA interactions, and the formation of non-canonical DNA structures. nih.gov This knowledge could be exploited to design highly specific DNA-binding molecules.

Translational Potential: A primary goal is to translate the basic research on this compound and its derivatives into clinical applications. ethz.ch This involves not only designing potent molecules but also addressing challenges related to drug delivery, pharmacokinetics, and potential toxicity. Further studies are needed to understand the long-term biological consequences of incorporating these analogues into the genome. frontiersin.org

Enzymatic Synthesis: Exploring the enzymatic synthesis of halogenated nucleosides represents a novel and potentially more efficient and specific method of production compared to traditional chemical synthesis. rsc.org The discovery of halogenase enzymes that can act on nucleotide frameworks opens the door to biocatalytic routes for creating new therapeutic agents. rsc.org

Q & A

Q. What are the established synthetic routes for 6-Bromouracil, and how can researchers optimize yield and purity?

- Methodological Answer : Synthetic routes for this compound typically involve bromination of uracil derivatives. To optimize yield, researchers should:

- Use anhydrous conditions to minimize side reactions (e.g., hydrolysis).

- Test catalysts like or under controlled temperatures (45–60°C).

- Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization (ethanol/water mixtures).

- Quantify purity via (peaks at δ 8.1 ppm for C5-H and δ 11.3 ppm for N1-H) and HPLC (retention time ~4.2 min, 95% purity threshold) .

Table 1 : Comparison of Synthetic Methods

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 72 | 89 | |

| Acetonitrile | NBS | 85 | 93 |

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- : Confirm bromine substitution via deshielding of C6-H (δ 8.1–8.3 ppm).

- FT-IR : Identify N-H stretches (~3200 cm) and C=O vibrations (~1700 cm).

- Chromatography :

- HPLC : Use a C18 column with a mobile phase of 70:30 water:methanol; UV detection at 260 nm.

- Mass Spectrometry : Confirm molecular ion peak at m/z 191 (M) .

Q. What considerations are essential when designing initial biological assays for this compound?

- Methodological Answer :

- Dose Range : Start with 1–100 µM based on cytotoxicity precedents (e.g., IC studies in cancer cell lines).

- Controls : Include uracil and 5-fluorouracil as analogs to assess specificity.

- Replicates : Use triplicate wells in microplate assays to account for variability.

- Ethical Compliance : Follow institutional guidelines for cell line procurement and disposal .

Advanced Research Questions

Q. How can researchers analyze contradictory data on this compound’s biological activity across studies?

- Methodological Answer :

- Systematic Review : Use PRISMA guidelines to identify bias in experimental designs (e.g., cell line heterogeneity, solvent differences).

- Meta-Analysis : Pool data using random-effects models to quantify variability (e.g., -statistic for heterogeneity).

- Mechanistic Testing : Conduct isothermal titration calorimetry (ITC) to compare binding affinities under conflicting conditions (e.g., pH 7.4 vs. 6.8) .

Q. What strategies can elucidate the mechanism of this compound in nucleic acid interactions?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescence quenching with ethidium bromide to assess DNA intercalation.

- Molecular Dynamics (MD) Simulations : Model interactions with thymine/uracil-binding proteins (e.g., pKa shifts in brominated analogs).

- Isotopic Labeling : Synthesize -labeled this compound for NMR-based tracking of metabolic incorporation into RNA .

Q. How can computational modeling enhance experimental studies of this compound’s stability in aqueous solutions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict hydrolysis pathways.

- QSPR Models : Correlate logP values with experimental solubility data (e.g., this compound’s logP = 0.8 vs. uracil’s -1.2).

- Validation : Compare simulated IR spectra with experimental data to confirm degradation intermediates .

Guidance for Addressing Contradictions and Gaps

- Data Reproducibility : Document reagent lot numbers, instrument calibration dates, and ambient conditions (e.g., humidity) in supplementary materials .

- Peer Review Preparation : Preemptively address potential criticism by citing conflicting studies and justifying methodological choices (e.g., solvent selection) using FINER criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products